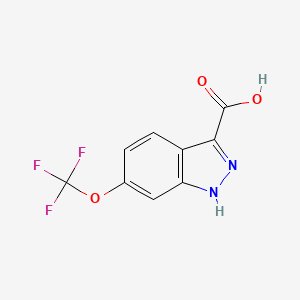

6-Trifluoromethoxy-3-indazolecarboxylic acid

Description

The exact mass of the compound 6-(trifluoromethoxy)-1H-indazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSBRTKNVSHDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652137 | |

| Record name | 6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869782-97-8 | |

| Record name | 6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethoxy)-2H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-trifluoromethoxy-3-indazolecarboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The unique physicochemical properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity, make this scaffold highly valuable in medicinal chemistry.[2] This document explores two primary, field-proven synthetic routes, delving into the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights to confidently approach the synthesis of this important molecule.

Introduction

This compound (CAS No. 869782-97-8) is a specialized chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] The indazole core is a privileged scaffold in drug discovery, present in a variety of bioactive compounds. The addition of a trifluoromethoxy (-OCF3) group at the 6-position of the indazole ring significantly modulates the electronic and pharmacokinetic properties of the molecule. This "super-halogen" substituent enhances lipophilicity and metabolic stability, which can lead to improved potency and bioavailability of drug candidates.[2]

This guide will detail two robust synthetic strategies for the preparation of this compound:

-

Route 1: A classical approach commencing with the synthesis of a substituted aniline, followed by diazotization, cyclization to form the indazole ring, and subsequent functional group manipulation to yield the target carboxylic acid.

-

Route 2: A convergent strategy employing the Fischer indole synthesis to construct the indazole-3-carboxylate ester, which is then hydrolyzed to the final product.

Each route will be presented with a thorough discussion of the reaction mechanisms, experimental procedures, and data presented in a clear and comparative format.

Route 1: Synthesis via Diazotization and Cyclization of a Substituted Aniline

This pathway is a well-established method for the formation of the indazole ring system. The key steps involve the synthesis of a strategically substituted aniline precursor, its conversion to a diazonium salt, and subsequent intramolecular cyclization.

Logical Workflow for Route 1

Caption: Workflow for the synthesis of this compound via Route 1.

Part 1: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline

The synthesis of the key intermediate, 2-methyl-4-(trifluoromethoxy)aniline, is a critical first step. This fluorinated aromatic amine possesses the necessary substitution pattern for the subsequent indazole ring formation.[3]

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline

This protocol is based on analogous procedures for the synthesis of substituted anilines.

-

Nitration of 3-(trifluoromethoxy)toluene: To a stirred solution of 3-(trifluoromethoxy)toluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-2-nitro-4-(trifluoromethoxy)benzene.

-

Reduction of the nitro group: Dissolve the nitro compound in ethanol and add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a palladium on carbon catalyst.

-

If using tin(II) chloride, heat the mixture to reflux for several hours. After completion, cool the reaction, make it basic with a sodium hydroxide solution, and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 2-methyl-4-(trifluoromethoxy)aniline as a colorless to pale yellow liquid.[3]

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| Purity | ≥99.0% | [3] |

Table 1: Properties of 2-Methyl-4-(trifluoromethoxy)aniline.

Part 2: Diazotization and Cyclization to 6-(Trifluoromethoxy)-3-methyl-1H-indazole

The core of the indazole synthesis lies in the diazotization of the primary amine followed by an intramolecular cyclization. The diazonium salt intermediate is highly reactive and cyclizes to form the stable bicyclic indazole ring.

Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)-3-methyl-1H-indazole

This protocol is analogous to the classical synthesis of indazoles from o-toluidine derivatives.

-

Dissolve 2-methyl-4-(trifluoromethoxy)aniline in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour.

-

Slowly warm the reaction to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-(trifluoromethoxy)-3-methyl-1H-indazole.

Part 3: Oxidation to this compound

The final step in this route is the oxidation of the methyl group at the 3-position of the indazole ring to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard oxidation procedures of methylarenes.

-

Suspend 6-(trifluoromethoxy)-3-methyl-1H-indazole in a mixture of water and pyridine.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate (KMnO₄) portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the filter cake with hot water.

-

Combine the filtrate and washings and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Route 2: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and versatile method for constructing indole and indazole rings. This route offers a more convergent approach, where the carboxylic acid functionality (as an ester) is incorporated during the ring formation.

Logical Workflow for Route 2

Caption: Workflow for the synthesis of this compound via Route 2.

Part 1: Preparation of 4-(Trifluoromethoxy)phenylhydrazine

The synthesis begins with the preparation of the key hydrazine intermediate from the commercially available 4-(trifluoromethoxy)aniline.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine

-

Diazotization: Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.[2][3][4]

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional hour at low temperature.

-

Collect the precipitated hydrazine hydrochloride salt by filtration.

-

To obtain the free base, treat the salt with a strong base like sodium hydroxide solution and extract with ether.

-

Dry the ether layer over anhydrous potassium carbonate, and remove the solvent under reduced pressure to yield 4-(trifluoromethoxy)phenylhydrazine.

Part 2: Fischer Indole Synthesis and Hydrolysis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which in this case will be a pyruvate derivative to install the carboxylic acid at the 3-position.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Fischer indole synthesis for indazole-3-carboxylic acids.[5]

-

Hydrazone Formation: To a solution of 4-(trifluoromethoxy)phenylhydrazine in ethanol, add an equimolar amount of diethyl ketomalonate (or a similar pyruvate equivalent).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for several hours to form the corresponding hydrazone.

-

Cyclization: Remove the solvent under reduced pressure. To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Heat the mixture to 80-100 °C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product, ethyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate, with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of ethanol and water.

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Conclusion

This technical guide has detailed two viable and robust synthetic pathways for the preparation of this compound. Route 1, a linear approach, relies on the classical diazotization and cyclization of a pre-functionalized aniline. Route 2 offers a more convergent strategy utilizing the powerful Fischer indole synthesis. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise and equipment available in the laboratory. Both routes provide a solid foundation for researchers to access this valuable building block for further exploration in drug discovery and materials science.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Introduction

6-Trifluoromethoxy-3-indazolecarboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structural architecture, featuring a rigid indazole core, a carboxylic acid functional group, and an electron-withdrawing trifluoromethoxy (-OCF3) moiety, makes it a valuable building block in medicinal chemistry. The trifluoromethoxy group, in particular, is a key pharmacophore known to enhance critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic character.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers a Senior Application Scientist's perspective on the causality behind these properties, details authoritative, step-by-step protocols for their experimental determination, and provides a framework for the complete characterization of this and similar novel chemical entities.

Molecular Identity and Structural Features

A precise understanding of the molecular structure is the foundation for interpreting all physicochemical data.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 6-Trifluoromethoxy-1H-indazole-3-carboxylic acid | [1] |

| CAS Number | 869782-97-8 | [1] |

| Molecular Formula | C₉H₅F₃N₂O₃ | [2] |

| Molecular Weight | 246.14 g/mol | [2] |

| Appearance | Yellow Powder | [1] |

| InChI Key | DBSBRTKNVSHDMD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NN=C2C(=O)O |[2] |

Structural Analysis: The molecule's properties are a direct consequence of its three primary structural components:

-

Indazole Core: A bicyclic aromatic system that provides a rigid scaffold, influencing planarity and potential for π-π stacking interactions.

-

Carboxylic Acid (-COOH): The primary acidic functional group, capable of acting as a hydrogen bond donor and acceptor. Its ionization state is critical for solubility and receptor binding.

-

Trifluoromethoxy Group (-OCF₃): A potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. It significantly impacts the electronic distribution of the aromatic ring, thereby influencing the acidity of the carboxylic acid. It is also highly lipophilic, which is expected to increase the molecule's overall LogP.

Caption: Relationship between structural components and key physicochemical properties.

Core Physicochemical Properties

Precise physicochemical data is paramount for anticipating a compound's behavior in biological systems. While experimental data for this specific molecule is not widely published, we can rely on high-quality computational predictions and data from closely related analogues.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Comments and Rationale |

|---|---|---|

| pKa | 2.0 ± 0.10 (Predicted)[3] | The predicted pKa is exceptionally low for a carboxylic acid, likely due to the strong electron-withdrawing effect of the trifluoromethoxy group and the indazole ring system. Experimental verification is crucial. |

| LogP | No direct prediction available. Est. > 2.3 | The related compound, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, has a computed XLogP3 of 2.3.[4] The -OCF₃ group is generally more lipophilic than -CF₃, suggesting the LogP of the title compound is likely higher. |

| Boiling Point | 401.9 ± 40.0 °C (Predicted)[3] | High boiling point is expected due to the high molecular weight and potential for strong intermolecular hydrogen bonding via the carboxylic acid dimer formation. |

| Aqueous Solubility | Low (Qualitative) | Expected to have low intrinsic aqueous solubility due to its aromatic nature and high lipophilicity. Solubility is expected to increase significantly at pH values above the pKa as the carboxylate salt is formed. |

| Density | 1.662 ± 0.06 g/cm³ (Predicted)[3] | The presence of three heavy fluorine atoms contributes to a relatively high density. |

Experimental Characterization Workflow

For a novel or sparsely characterized compound, a systematic workflow is essential to generate reliable experimental data. This process ensures that each subsequent step is built on a foundation of validated information.

Caption: A validated workflow for comprehensive physicochemical characterization.

Authoritative Experimental Protocols

The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring data quality and mutual acceptance across regulatory bodies.[5][6]

Protocol: Determination of Aqueous Solubility (OECD Guideline 105)

Principle: The flask method is employed to determine the saturation mass concentration of the substance in water at a defined temperature. This method is suitable for substances with solubilities above 10⁻² g/L.[7][8]

Methodology:

-

Preparation: Add an excess amount of the solid this compound to a flask containing high-purity water. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A preliminary test should be run to determine the time to equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the mixture to settle. Separate the aqueous phase from the excess solid using centrifugation followed by filtration through a non-adsorbing filter (e.g., PTFE).

-

Quantification: Analyze the concentration of the dissolved substance in the clear aqueous filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The water solubility is reported as the mean of at least three independent determinations in g/L or mol/L.

Protocol: Determination of Dissociation Constant (pKa) (OECD Guideline 112)

Principle: The titration method determines the pKa by generating a titration curve of the substance in water. The pH is measured as a function of the volume of added titrant (a strong base, e.g., NaOH).[9]

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is very low. Ensure the co-solvent percentage is minimal to avoid significant shifts in the apparent pKa.

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the sample solution in a thermostatted vessel and monitor the pH with the calibrated electrode.

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the carboxylic acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Protocol: Determination of Partition Coefficient (LogP) (OECD Guideline 107)

Principle: The shake-flask method directly measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (representing a lipid environment) and water. The partition coefficient (P_ow) is the ratio of the equilibrium concentrations.[10][11][12]

Methodology:

-

Phase Pre-saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, then separating the phases. This is a critical step to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol. Add this to a vessel containing the pre-saturated n-octanol and pre-saturated water at a defined volume ratio (e.g., 1:1, 2:1, 1:2). The initial concentration should not exceed 0.01 M in either phase.[13]

-

Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically 1-24 hours).

-

Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate P_ow as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value is reported as LogP (the base-10 logarithm of P_ow). For an ionizable compound like this, the measurement should be performed in a buffer at a pH at least 2 units below the pKa to ensure the compound is in its neutral, non-ionized form.

Spectroscopic and Stability Profile

Predicted Spectroscopic Signatures

While specific spectra are not publicly available, an experienced chemist can predict the key features for structural confirmation.

-

¹H NMR: Expect signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the indazole ring. A broad singlet for the carboxylic acid proton (>12 ppm) and another for the N-H proton of the indazole should also be present.

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. The carboxylic acid carbonyl carbon will be significantly downfield (>165 ppm). The carbon attached to the -OCF₃ group will appear as a quartet due to one-bond C-F coupling (¹J_CF), a characteristic and confirmatory signal.[14]

-

¹⁹F NMR: A single sharp singlet is expected, as all three fluorine atoms in the -OCF₃ group are chemically equivalent.

Chemical Stability and Handling

Storage: Vendor data recommends storage at 2-8 °C to minimize degradation over time.[1][3]

Stability Profile: A formal stability study should be conducted according to ICH guidelines to establish a re-test period.[15]

-

Forced Degradation: The compound should be subjected to stress conditions (e.g., strong acid, strong base, oxidation, heat, photolysis) to identify potential degradation pathways and products.

-

Long-Term Stability: At least two batches of the substance should be stored at long-term conditions (e.g., 25 °C / 60% RH) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[15]

-

Accelerated Stability: Samples should also be stored at accelerated conditions (e.g., 40 °C / 75% RH) for 6 months.[15]

-

Analytical Monitoring: At each time point, samples should be tested for appearance, assay (purity), and degradation products using a stability-indicating HPLC method.

Conclusion

This compound is a compound with physicochemical properties that are highly influenced by its unique trifluoromethoxy substitution. Its predicted high lipophilicity and strong acidity make it an intriguing candidate for drug discovery programs, but also present challenges regarding aqueous solubility. The lack of extensive public data necessitates a rigorous, systematic experimental evaluation as outlined in this guide. By employing standardized OECD protocols for determining solubility, pKa, and LogP, researchers can generate the high-quality, reliable data required for informed decision-making in pharmaceutical and chemical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 869782-97-8 [amp.chemicalbook.com]

- 4. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

A Technical Guide to 6-Trifluoromethoxy-3-indazolecarboxylic Acid (CAS: 869782-97-8): A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 6-Trifluoromethoxy-3-indazolecarboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and outline robust methods for its purification and characterization. Furthermore, this guide illuminates the mechanistic basis for its utility, focusing on the role of the indazole core and the trifluoromethoxy substituent in designing next-generation kinase and inflammation modulators. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form the core of numerous biologically active compounds.[1] Its structural rigidity and capacity for diverse substitutions allow for the precise spatial orientation of pharmacophoric groups, facilitating potent and selective interactions with a wide range of biological targets.[2] Indazole derivatives are foundational to several approved therapeutics, including the antiemetic Granisetron and the multi-kinase inhibitor Pazopanib, highlighting their clinical significance.[1][3]

The subject of this guide, this compound, is a particularly valuable derivative. It combines the proven biological relevance of the indazole-3-carboxylic acid core with the unique physicochemical advantages conferred by the trifluoromethoxy (-OCF₃) group.[4][5]

The Role of the Trifluoromethoxy Group

The trifluoromethoxy group is increasingly utilized in drug design to enhance key molecular properties.[5] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct electronic and conformational profile.

-

Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer drug half-life.[5]

-

Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins and receptors in the central nervous system.[5]

-

Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the -OCF₃ substituent can modulate the pKa of nearby acidic or basic centers, influencing a compound's ionization state at physiological pH and affecting target binding and solubility.

-

Target Interactions: The unique steric and electronic nature of the trifluoromethoxy group can lead to novel and favorable interactions within a target's binding pocket, potentially improving potency and selectivity.[5]

This strategic combination of a privileged indazole core and the property-enhancing -OCF₃ group makes this compound a highly sought-after intermediate for developing novel therapeutics, particularly in oncology and immunology.[4]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a research setting.

Core Chemical Properties

All quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 869782-97-8 | [4] |

| Molecular Formula | C₉H₅F₃N₂O₃ | [4] |

| Molecular Weight | 246.14 g/mol | [4] |

| Appearance | Yellow powder | [4] |

| Purity (Typical) | ≥ 98% (by NMR) | [4] |

| Predicted Boiling Point | 401.9 ± 40.0 °C | [6] |

| Predicted Density | 1.662 ± 0.06 g/cm³ | [6] |

| InChI Key | DBSBRTKNVSHDMD-UHFFFAOYSA-N | [7] |

| SMILES | OC(C1=NNC2=C1C=CC(OC(F)(F)F)=C2)=O | [7] |

Handling and Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed).[7]

-

Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician).[7]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methodologies for indazole formation. The following protocol is a robust and logical pathway derived from well-documented transformations in heterocyclic chemistry, ensuring a self-validating and reproducible workflow.

Proposed Synthetic Pathway

The logical workflow for the synthesis involves the cyclization of a substituted phenylhydrazine derivative, a classic and reliable method for constructing the indazole core. A subsequent hydrolysis step converts a nitrile intermediate into the final carboxylic acid.

Experimental Protocol: Synthesis

This protocol is constructed based on analogous, well-established synthetic transformations for indazole derivatives.[1][3][8]

Step 1: Synthesis of 6-(trifluoromethoxy)-1H-indazole-3-carbonitrile

Causality: This step establishes the core indazole ring system with a functional group at the 3-position that can be readily converted to a carboxylic acid. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles, and subsequent conversion of the aldehyde to a nitrile is a common and high-yielding transformation. An alternative route involves the cyclization of a hydrazine with a 2-halo-benzonitrile derivative.[9]

-

To a solution of 6-(trifluoromethoxy)-1H-indazole (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0°C. The reaction is exothermic and should be controlled.

-

After the addition is complete, warm the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice. This quenches the reactive Vilsmeier reagent and precipitates the intermediate aldehyde.

-

Isolate the crude 6-(trifluoromethoxy)-1H-indazole-3-carbaldehyde by filtration.

-

Convert the aldehyde to the nitrile. A standard method involves reacting the aldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration with a reagent like acetic anhydride or thionyl chloride to yield the nitrile, 6-(trifluoromethoxy)-1H-indazole-3-carbonitrile.[10]

Step 2: Hydrolysis to this compound

Causality: Acid- or base-catalyzed hydrolysis is the definitive method for converting a nitrile functional group into a carboxylic acid.[11] The choice between acid or base depends on the stability of other functional groups on the molecule; the indazole core is stable under both conditions.

-

Suspend the crude 6-(trifluoromethoxy)-1H-indazole-3-carbonitrile (1.0 eq) in a mixture of aqueous sulfuric acid (e.g., 50% v/v) or an aqueous solution of sodium hydroxide (e.g., 10 M).

-

Heat the mixture to reflux (typically 100-120°C) and maintain for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If using acidic hydrolysis, carefully neutralize the solution with a base (e.g., NaOH solution) to pH ~3-4 to precipitate the product.

-

If using basic hydrolysis, acidify the solution with a strong acid (e.g., concentrated HCl) to pH ~3-4.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove residual salts.

-

Dry the product under vacuum to yield crude this compound.

Experimental Protocol: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical: the ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain either insoluble or highly soluble at all temperatures. Column chromatography is used for more challenging separations based on differential adsorption of the compound and impurities to a stationary phase.

Method 1: Recrystallization

-

Select an appropriate solvent or solvent system. Based on the polarity of the molecule, suitable solvents could include ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/heptane.

-

Suspend the crude product in a minimal amount of the chosen solvent in an Erlenmeyer flask.

-

Heat the suspension with stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve full dissolution at the boiling point.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Method 2: Column Chromatography

-

Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point for compounds of this polarity.[1]

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the top of the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. The following data are based on the known structure and spectral data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Spectra should be recorded in a deuterated solvent such as DMSO-d₆.

-

¹H NMR:

-

Aromatic Protons (3H): Expect complex multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the benzene portion of the indazole ring will show splitting patterns consistent with their substitution. The proton at position 7 will likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 4 as a singlet or narrow doublet.

-

N-H Proton (1H): A broad singlet is expected at a downfield chemical shift, typically > δ 13 ppm, characteristic of an indazole NH proton.[12]

-

COOH Proton (1H): A very broad singlet, often exchangeable with D₂O, will also be present, likely in the δ 13-14 ppm region.[1]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-165 ppm.[12]

-

Aromatic Carbons (8 C): Multiple signals will appear in the aromatic region (δ 110-145 ppm).

-

C-OCF₃: The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

CF₃ Carbon: The carbon of the trifluoromethoxy group itself will also be a quartet, typically observed in the region of δ 120 ppm with a large C-F coupling constant (J ≈ 250-280 Hz).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion (M+H)⁺: 247.03 (for C₉H₆F₃N₂O₃⁺)

-

Expected Molecular Ion (M-H)⁻: 245.01 (for C₉H₄F₃N₂O₃⁻)

-

Fragmentation: Common fragmentation patterns for indazole carboxylic acids involve the loss of CO₂ (44 Da) and H₂O (18 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹.

-

N-H Stretch: A moderate, sharp absorption around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[1]

-

C-F Stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.

Applications in Drug Discovery: Mechanistic Insights

The utility of this compound stems from its role as a scaffold for inhibitors targeting key pathways in cancer and inflammation. The carboxylic acid at the 3-position serves as a versatile chemical handle for creating amide libraries, a common strategy in lead optimization.

Indazole Derivatives as Kinase Inhibitors

A primary application of indazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[13] Kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

-

Mechanism of Action: Many indazole-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.

-

Key Targets: Indazole scaffolds have been successfully used to target a range of kinases, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[13]

-

Aurora Kinases: These are critical for cell cycle regulation, and their inhibition can lead to apoptosis in rapidly dividing cancer cells.[13]

-

Other Tyrosine and Serine/Threonine Kinases: The versatility of the indazole core allows for its adaptation to target numerous other kinases implicated in oncology.[13]

-

Anti-Inflammatory Applications

Indazole derivatives have also shown significant promise as anti-inflammatory agents. Chronic inflammation is a key driver of various diseases, including arthritis, autoimmune disorders, and certain cancers.

-

Mechanism of Action: The anti-inflammatory effects of indazoles are often attributed to the inhibition of key enzymes and signaling molecules in the inflammatory cascade.[9]

-

Key Targets:

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for producing prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

-

Pro-inflammatory Cytokines: Indazole compounds can suppress the production or signaling of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various Interleukins (ILs), which orchestrate the inflammatory response.[9]

-

By targeting these pathways, derivatives of this compound can be developed as potent and selective anti-inflammatory agents with potentially fewer side effects than traditional therapies.

Conclusion

This compound represents a confluence of desirable attributes for modern drug discovery. The indazole core provides a proven, biologically relevant scaffold, while the trifluoromethoxy group offers a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety serves as a reliable anchor for synthetic elaboration, enabling the rapid generation of diverse chemical libraries. This guide provides the foundational knowledge—from synthesis to mechanistic rationale—for scientists to effectively utilize this high-value building block in the pursuit of novel therapeutics for oncology, inflammation, and beyond.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. 6-(Trifluoromethyl)-1H-indazole-3-carbonitrile CAS#: 887577-45-9 [m.chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jocpr.com [jocpr.com]

The Core Mechanism of Action of Indazole Carboxylic Acids in Oncology: A Technical Guide for Researchers

Introduction

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1] Within this class of compounds, indazole carboxylic acids have garnered significant attention in oncology for their potent and often multi-targeted anti-cancer effects.[2][3] Several FDA-approved drugs, including the multi-kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring the clinical significance of this heterocyclic motif.[4] This technical guide provides an in-depth exploration of the core mechanisms of action of indazole carboxylic acids in cancer, intended for researchers, scientists, and drug development professionals. We will delve into their molecular targets, the signaling pathways they modulate, and the resulting cellular consequences, supported by experimental protocols and quantitative data.

Dominant Mechanisms of Action: A Multi-pronged Assault on Cancer

Indazole carboxylic acids exert their anti-neoplastic effects through several distinct, yet sometimes overlapping, mechanisms. The two most prominent modes of action are the direct inhibition of protein kinases that drive oncogenic signaling and the disruption of the unique metabolic landscape of cancer cells. A third, less common but important mechanism involves the targeting of protein homeostasis and translation machinery.

Precision Targeting: Protein Kinase Inhibition

A significant number of indazole derivatives, including those with a carboxylic acid moiety, function as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.[5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[6]

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] Overexpression of VEGFR is common in many cancers.[4] Indazole-based inhibitors, such as axitinib and pazopanib, effectively block VEGFR signaling.[4]

Downstream Signaling Cascade: Inhibition of VEGFR by indazole carboxylic acids abrogates the activation of several downstream pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is central to cell proliferation, differentiation, and survival.[7]

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.[7]

-

PLCγ/PKC Pathway: This pathway is involved in cell migration and permeability.[8]

The net result of VEGFR inhibition is a reduction in tumor angiogenesis, leading to decreased nutrient and oxygen supply to the tumor, thereby inhibiting its growth and dissemination.[9]

Caption: VEGFR signaling pathway and its inhibition by indazole carboxylic acids.

The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[10] Genetic alterations, such as gene amplification, mutations, and translocations of FGFRs, are implicated in a variety of cancers.[11] Several indazole derivatives have been developed as potent FGFR inhibitors.[12]

Downstream Signaling Cascade: Similar to VEGFR, FGFR activation triggers downstream signaling through the MAPK and PI3K/AKT pathways.[8] FGFR inhibition by indazole carboxylic acids leads to:

-

Decreased cell proliferation and survival.[11]

-

Induction of apoptosis.

-

Inhibition of tumor-induced angiogenesis.[13]

Caption: FGFR signaling pathway and its inhibition by indazole carboxylic acids.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[6] Their overexpression is a common feature in many cancers and is associated with genomic instability.[14] Indazole derivatives have been identified as potent inhibitors of Aurora kinases.[15]

Downstream Effects:

-

Aurora A Inhibition: Leads to defects in centrosome separation and spindle assembly, causing mitotic arrest and subsequent apoptosis.[16]

-

Aurora B Inhibition: Results in defects in chromosome segregation and cytokinesis, leading to polyploidy and cell death.[16]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

- 11. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

The Trifluoromethoxy Group: A Keystone Functional Moiety in Modern Medicinal Chemistry

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in contemporary drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful moiety. While structurally similar to the more common trifluoromethyl (-CF₃) group, its unique combination of electronic, lipophilic, and steric properties offers distinct advantages for molecular design. This guide provides an in-depth analysis of the trifluoromethoxy group's role, exploring its fundamental physicochemical characteristics, its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and its strategic application in the design of next-generation therapeutics. We will delve into the causality behind its effects, provide validated experimental protocols for its evaluation, and present case studies of its successful implementation.

The Unique Physicochemical Landscape of the Trifluoromethoxy Group

The decision to incorporate a trifluoromethoxy group is driven by its ability to simultaneously modulate multiple molecular properties. Understanding these foundational characteristics is crucial for any drug development professional.

Electronic Effects: More Than Just an Electron-Withdrawing Group

The three highly electronegative fluorine atoms render the -OCF₃ group strongly electron-withdrawing, a property that significantly alters the electron distribution within a molecule.[1][2] This is more pronounced than in a simple methoxy group and impacts reactivity and potential interactions with biological targets.[2][3]

However, the electronic influence is nuanced. When attached to an aromatic ring, hyperconjugation between the oxygen lone-pair electrons and the C-F antibonding orbitals (nO → σ*C–F), combined with steric bulk, forces the O-CF₃ bond to lie in a plane orthogonal to the arene ring.[4] This unique conformation minimizes the interaction of the oxygen's lone pairs with the aromatic π-electron system.[4] This reduces the oxygen's ability to act as a hydrogen bond acceptor, which can be a critical factor in diminishing interactions with metabolic enzymes.[5]

Lipophilicity: A "Lipophilic Bully"

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[5][6] Its ability to increase lipophilicity is a primary reason for its incorporation, often leading to better absorption and distribution profiles.[2]

The causality for this high lipophilicity stems from the "fluorine-lined" surface of the group, which minimizes intermolecular interactions with polar water molecules, favoring partitioning into a lipid environment.

| Substituent Group | Hansch π Value | Key Implication |

| Methoxy (-OCH₃) | -0.02 | Hydrophilic |

| Trifluoromethyl (-CF₃) | +0.88 | Lipophilic |

| Trifluoromethoxy (-OCF₃) | +1.04 | Highly Lipophilic |

Data sourced from multiple medicinal chemistry reviews.[4][5][6]

Steric and Conformational Influence

The -OCF₃ group is bulkier than a methyl or even a trifluoromethyl group.[5] This steric presence can be strategically employed to shield susceptible parts of a molecule from metabolic attack or to enforce a specific conformation required for optimal binding to a biological target. Its unique orthogonal orientation on aromatic rings provides a distinct three-dimensional profile that can be exploited to probe and fill hydrophobic pockets in protein binding sites.[4]

Impact on Pharmacokinetics (ADME): From Molecule to Medicine

The true value of the trifluoromethoxy group in medicinal chemistry is realized in its profound and generally positive impact on a drug candidate's ADME profile.

Engineering Metabolic Stability

One of the most significant advantages conferred by the -OCF₃ group is enhanced metabolic stability.[1][2] The underlying principle is twofold:

-

Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic machinery like the cytochrome P450 (CYP) superfamily.[1][7]

-

Metabolic Shielding: By replacing a metabolically vulnerable group (like a methoxy or methyl group which is prone to O-dealkylation or oxidation), the chemically robust -OCF₃ group effectively blocks a primary metabolic pathway.[1][7]

This enhanced stability leads directly to a longer biological half-life, which can translate to reduced dosing frequency and a more consistent therapeutic window for patients.[1][8]

Modulating Permeability and Bioavailability

The high lipophilicity imparted by the -OCF₃ group is instrumental in improving a molecule's ability to permeate biological membranes.[1][5] This is particularly crucial for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a major challenge. The enhanced membrane permeability often leads to improved oral bioavailability, a key goal in drug development.[3][5]

Case Study: Riluzole Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of this principle. The incorporation of the trifluoromethoxy group was a key design choice to enhance its lipophilicity and facilitate its passage across the blood-brain barrier to act on its neurological targets.[5]

Synthetic Strategies and Challenges

The utility of the -OCF₃ group is tempered by the challenges associated with its chemical synthesis. Unlike many functional groups, its installation is not always trivial. The primary difficulty lies in the instability of the trifluoromethoxide anion (⁻OCF₃), making nucleophilic substitution reactions difficult to control.[6][9]

Historically, harsh methods such as chlorine-fluorine exchange on trichloromethyl ether precursors were employed.[10][11] However, the field has advanced significantly. Modern approaches include:

-

Oxidative Desulfurization-Fluorination: A more versatile method starting from xanthates.[11]

-

Electrophilic and Radical Reagents: The development of hypervalent iodine reagents (e.g., Togni-type) has enabled the direct trifluoromethoxylation of nucleophilic substrates under milder conditions.[3]

Researchers must weigh the potential benefits of the -OCF₃ group against the synthetic feasibility and cost when designing a drug development campaign.

Essential Experimental Protocols

Validating the theoretical benefits of the trifluoromethoxy group requires rigorous experimental testing. Below are two foundational protocols for assessing its impact.

Protocol: Determination of Lipophilicity (LogD₇.₄)

This protocol uses the shake-flask method, the gold standard for determining lipophilicity at a physiologically relevant pH.

Objective: To quantify the change in lipophilicity after introducing an -OCF₃ group.

Methodology:

-

Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.

-

Compound Addition: Prepare a stock solution of the test compound in the organic phase. Add a precise volume of this stock to a vial containing a known volume of the buffered aqueous phase.

-

Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Self-Validation: The system is validated by running a compound with a known LogD value in parallel as a positive control. The sum of the compound mass in both phases should equal the initial mass added, confirming no degradation or loss.

Protocol: In Vitro Metabolic Stability Assay

This assay determines a compound's susceptibility to metabolism by liver enzymes, providing a direct measure of metabolic stability.

Objective: To compare the metabolic half-life of a compound with and without an -OCF₃ group.

Materials:

-

Test compounds (parent and -OCF₃ analog)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (for reaction quenching)

Workflow:

Data Interpretation: The rate of disappearance of the parent compound is monitored over time. A significantly longer half-life for the -OCF₃-containing analog compared to its non-fluorinated counterpart provides direct evidence of enhanced metabolic stability.[7]

Conclusion and Future Perspectives

The trifluoromethoxy group is far more than a simple bioisostere for a methoxy or trifluoromethyl group. It is a strategic tool that offers a unique and powerful combination of high lipophilicity, enhanced metabolic stability, and distinct electronic and conformational properties.[1][5] Its ability to favorably modulate multiple ADME parameters simultaneously makes it an increasingly attractive moiety for medicinal chemists tackling complex drug design challenges, particularly in CNS and oncology indications.[1][5]

While synthetic hurdles remain, the continued development of novel trifluoromethoxylation reagents will undoubtedly expand its application.[9] As our understanding of the subtle interplay between molecular properties and biological outcomes grows, the trifluoromethoxy group is poised to become an even more integral component in the rational design of safe and effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 11. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

A Technical Guide to the Solubility of 6-Trifluoromethoxy-3-indazolecarboxylic Acid for Researchers and Drug Development Professionals

Introduction to 6-Trifluoromethoxy-3-indazolecarboxylic Acid

This compound is a heterocyclic organic compound with significant potential in the development of novel therapeutic agents and crop protection products.[1] Its structure, featuring an indazole core, a carboxylic acid group, and a trifluoromethoxy substituent, makes it a valuable building block in medicinal chemistry. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, binding affinity, and solubility in organic solvents, making it an attractive feature in drug design.[1] This compound serves as a crucial intermediate in the synthesis of molecules targeting inflammation, cancer, and neurological disorders.[1]

A thorough understanding of the solubility of this compound is paramount for its successful application in research and development. Solubility directly impacts a compound's bioavailability, formulation possibilities, and its behavior in biological assays. This guide will delve into the factors influencing its solubility and provide robust methods for its empirical determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃N₂O₃ | Chem-Impex[1], Sigma-Aldrich[2][3] |

| Molecular Weight | 246.14 g/mol | Chem-Impex[1], Sigma-Aldrich[2][3] |

| Appearance | Yellow powder | Chem-Impex[1] |

| CAS Number | 869782-97-8 | Chem-Impex[1] |

| Predicted pKa | 2.0 ± 0.10 | ChemicalBook[4] |

| Form | Solid | Sigma-Aldrich[2][3] |

The low predicted pKa suggests that this compound is a relatively strong acid. This is a critical factor to consider, as its ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.

Solubility Profile: Predictions and Considerations

As of the writing of this guide, specific experimental data on the solubility of this compound in various solvents is not publicly available. However, based on its chemical structure and the known effects of its functional groups, we can make several informed predictions and highlight key considerations for researchers.

-

Aqueous Solubility : Due to the presence of the polar carboxylic acid group, some degree of aqueous solubility is expected. However, the largely aromatic and fluorinated structure will likely limit its solubility in neutral water. The solubility in aqueous solutions is expected to be highly pH-dependent. At pH values significantly above its pKa (approximately 2.0), the carboxylic acid will be deprotonated to form a carboxylate salt, which will be significantly more soluble in water.

-

Organic Solvent Solubility : The trifluoromethoxy group is known to enhance solubility in organic solvents.[1] Therefore, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility in non-polar solvents is likely to be limited.

Given the lack of concrete data, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvent systems relevant to their work. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Determining the solubility of a compound is a critical step in early-stage drug discovery and development. The two primary methods for assessing solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution. It measures the concentration at which a compound precipitates out of an aqueous buffer when diluted from a concentrated DMSO stock.

Causality Behind Experimental Choices: This method is chosen for its speed and suitability for screening large numbers of compounds. Starting from a DMSO stock mimics the common practice in high-throughput screening (HTS) where compounds are stored in DMSO.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (or a desired temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for the kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

The thermodynamic solubility assay, often referred to as the equilibrium or shake-flask method, measures the saturation solubility of a compound in a given solvent at equilibrium. This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.

Causality Behind Experimental Choices: This method is chosen for its accuracy in determining the true equilibrium solubility. By starting with the solid compound and allowing sufficient time to reach equilibrium, it avoids the supersaturation effects that can occur in kinetic assays.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or organic solvents) in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound in the same solvent used for dilution to ensure accurate quantification.

-

Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration of the saturated solution and the dilution factor.

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for the thermodynamic solubility assay.

Conclusion

While specific, publicly available experimental solubility data for this compound is currently lacking, this guide provides a solid foundation for researchers working with this promising compound. By understanding its physicochemical properties and employing the detailed experimental protocols provided, scientists can accurately determine its solubility in relevant solvent systems. This critical data will empower more informed decisions in experimental design, from high-throughput screening to formulation development, ultimately accelerating the journey from discovery to application.

References

spectroscopic analysis of 6-Trifluoromethoxy-3-indazolecarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Introduction: Elucidating a Molecule of Therapeutic Promise

This compound is a heterocyclic compound of significant interest in modern medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active molecules, while the trifluoromethoxy (-OCF₃) group is a key substituent used by drug designers to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the discovery of anti-inflammatory and anti-cancer drugs.[3]

Given its central role in the development of new pharmaceuticals, rigorous and unambiguous characterization of its molecular structure and purity is paramount. Spectroscopic analysis provides the foundational toolset for this task, offering a non-destructive window into the atomic and molecular framework of the compound.[4] This guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—as applied to this compound. We will delve into the theoretical underpinnings, expected spectral features, and practical experimental protocols, offering a field-proven perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data effectively, one must first understand the molecule's architecture. This compound (Molecular Formula: C₉H₅F₃N₂O₃, Molecular Weight: 246.14 g/mol ) consists of a bicyclic indazole system, a carboxylic acid group at position 3, and a trifluoromethoxy group at position 6.[3][5]

Each of these components possesses unique features that will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[6] By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, we can map the molecular skeleton and define the chemical environment of each atom.

Causality Behind Experimental Choices

For a molecule like this, which contains acidic protons (-COOH and -NH) and a fluorine-containing group, the choice of solvent and experiments is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the compound, and its aprotic nature ensures that the acidic protons of the carboxylic acid and indazole N-H are observable and do not undergo rapid exchange, which would broaden or eliminate their signals. A standard suite of experiments including ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (like HSQC and HMBC) is necessary for unambiguous assignment.[6]

Expected Spectral Data

The following table summarizes the anticipated NMR signals. Chemical shifts (δ) are predicted based on the known effects of the functional groups and data from analogous structures.[7][8][9]

| Nucleus | Position / Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| ¹H | Indazole N-H | > 13.0 | Broad singlet (br s) |

| Carboxylic Acid O-H | > 12.0 | Very broad singlet (v br s) | |

| Aromatic C4-H | 7.8 - 8.2 | Doublet (d) | |

| Aromatic C7-H | 7.7 - 8.0 | Singlet or narrow doublet (s/d) | |

| Aromatic C5-H | 7.3 - 7.6 | Doublet of doublets (dd) | |

| ¹³C | Carboxylic Acid (C=O) | 160 - 170 | Singlet |

| Aromatic C-OCF₃ (C6) | 145 - 155 | Quartet (q), small ²J(C-F) | |

| Aromatic C-N/C-C | 110 - 145 | Multiple signals | |

| -OCF₃ | ~120 | Quartet (q), large ¹J(C-F) ≈ 255 Hz[7] | |

| ¹⁹F | -OCF₃ | -58 to -62 | Singlet (s) |

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆.

-

¹H NMR Insights: The three aromatic protons will appear in the downfield region (7.3-8.2 ppm) and their specific splitting patterns will confirm their relative positions. The acidic N-H and O-H protons will be highly deshielded, appearing as broad signals at very low field (>12 ppm).

-

¹³C NMR Insights: The spectrum will be characterized by nine distinct carbon signals. The most informative are the carbonyl carbon and the two carbons coupled to fluorine. The carbon of the -OCF₃ group will appear as a distinct quartet with a very large one-bond C-F coupling constant (~255 Hz), while the aromatic carbon to which it is attached (C6) will show a smaller two-bond coupling.[7]

-

¹⁹F NMR Insights: This simple spectrum provides definitive proof of the trifluoromethoxy group's presence, appearing as a single, sharp peak, as the three fluorine atoms are chemically equivalent.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe for optimal magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

(Optional but Recommended) Acquire 2D correlation spectra such as ¹H-¹³C HSQC and HMBC to confirm proton-carbon one-bond and multiple-bond correlations, respectively.

-

-

Data Processing: Fourier transform the acquired data. Phase the spectra and perform baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) or to the TMS signal (δ = 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Interpreting the Vibrational Fingerprint

The IR spectrum provides a "fingerprint" that validates the presence of the key structural motifs: the carboxylic acid, the indazole ring, and the trifluoromethoxy group. The analysis relies on identifying characteristic absorption bands corresponding to specific bond vibrations (stretching, bending).[10]